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Compound of Interest

Compound Name: N-Ethyl-o-toluidine

Cat. No.: B123078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Ethyl-
o-toluidine (CAS No: 94-68-8), a versatile intermediate in the synthesis of dyes, pigments, and

pharmaceuticals. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, along with standardized experimental protocols for

data acquisition. This document is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The quantitative spectroscopic data for N-Ethyl-o-toluidine are summarized in the tables

below. It is important to note that while mass spectrometry data is well-defined, detailed,

experimentally verified assignments for all NMR and IR peaks are not consistently available in

public databases. The NMR data presented includes predicted values based on standard

chemical shift correlations and data from similar structures, which should be used as a

reference pending experimental verification.

Table 1: ¹H NMR Spectroscopic Data for N-Ethyl-o-
toluidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1-7.3 Multiplet 4H
Aromatic protons

(C₆H₄)

~3.6 Singlet (broad) 1H N-H

3.12 Quartet 2H -CH₂-

2.25 Singlet 3H Ar-CH₃

1.25 Triplet 3H -CH₂-CH₃

Note: Predicted values based on typical chemical shifts for similar aromatic amines. Actual

values may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for N-Ethyl-o-
toluidine

Chemical Shift (δ) ppm Assignment

~146 C-N

~130 Aromatic C-H

~127 Aromatic C-H

~122 Aromatic C-H

~117 Aromatic C-H

~110 Aromatic C-C

~38 -CH₂-

~17 Ar-CH₃

~15 -CH₂-CH₃

Note: Predicted values based on typical chemical shifts for substituted anilines. Actual values

may vary depending on solvent and experimental conditions.
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Table 3: IR Spectroscopic Data for N-Ethyl-o-toluidine
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch

~2970-2850 Strong Aliphatic C-H Stretch

~1600 Strong Aromatic C=C Bending

~1500 Strong Aromatic C=C Bending

~1300 Medium C-N Stretch

~750 Strong
ortho-disubstituted benzene C-

H Bending

Note: Typical absorption ranges for the functional groups present in N-Ethyl-o-toluidine.

Table 4: Mass Spectrometry Data for N-Ethyl-o-toluidine
m/z Relative Intensity (%) Assignment

135 ~35 [M]⁺ (Molecular Ion)

120 100 [M-CH₃]⁺

91 ~25 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for liquid

organic compounds such as N-Ethyl-o-toluidine. These protocols are based on standard

laboratory practices and the instrumentation reported in public databases for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR

Sample Preparation: A sample of approximately 5-20 mg of N-Ethyl-o-toluidine is dissolved

in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A
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small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60D (for ¹H NMR)

or a modern equivalent (e.g., Bruker 400 MHz), is used.

¹H NMR Acquisition Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like N-Ethyl-o-toluidine, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by

placing a drop of the sample directly onto the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85,

is used.

Data Acquisition:

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced via a Gas Chromatography

(GC) system, such as a HITACHI RMU-7M, which separates the components of the sample

before they enter the mass spectrometer. Electron Ionization (EI) at 70 eV is a common

method for generating ions.

Instrumentation: A GC-MS system is employed.

GC Conditions:

Column: A suitable capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Temperature Program: An initial temperature of 50-100 °C, held for a few minutes,

followed by a ramp to a final temperature of 250-300 °C.

MS Conditions:

Mass Range: m/z 40-400.

Scan Speed: 1-2 scans/second.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the

fragmentation pattern, which provides structural information.

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of an organic compound like N-Ethyl-o-toluidine.
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of N-Ethyl-o-toluidine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123078#n-ethyl-o-toluidine-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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